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molecular formula C6H12N2O8P2 B8376349 Bis-phosphonomethyl-2,5-diketopiperazine

Bis-phosphonomethyl-2,5-diketopiperazine

Cat. No. B8376349
M. Wt: 302.12 g/mol
InChI Key: ROKAXOISGALEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150599B2

Procedure details

In a round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser 4.00 g (17.2 mmole) N,N′-bis(carboxymethyl)-2,5-diketopiperazine was mixed with 25 ml trifluoromethanesulfonic acid. Subsequently, the reaction mixture was heated to 75° C. and 1.89 g (8.6 mmole) tetraphosphorus hexaoxide was added slowly. Afterwards the reaction mixture was stirred for 16 hour at 75° C. During the addition and during the reaction time the evolution of carbon monoxide was observed. At ambient temperature 30 ml of water was added to the reaction mixture which subsequently was heated to 95° C. for 6 hour. A white solid precipitated that was removed by filtration at ambient temperature (yield: 4.35 g). The solid consisted of N,N′-bis(phosphonomethyl)-2,5-diketopiperazine at 98.9% by weight.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH2:4][N:5]1[CH2:10][C:9](=[O:11])[N:8]([CH2:12]C(O)=O)[CH2:7][C:6]1=[O:16])(O)=O.FC(F)(F)S(O)(=O)=O.O1P2[O:31][P:32]3[O:34]P(O2)OP1[O:33]3.[C]=O>O>[P:32]([CH2:4][N:5]1[CH2:10][C:9](=[O:11])[N:8]([CH2:12][P:32]([OH:31])([OH:33])=[O:34])[CH2:7][C:6]1=[O:16])([OH:34])([OH:33])=[O:31] |^3:34|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)(O)CN1C(CN(C(C1)=O)CC(=O)O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
O1P2OP3OP1OP(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
Afterwards the reaction mixture was stirred for 16 hour at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round-bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
subsequently was heated to 95° C. for 6 hour
Duration
6 h
CUSTOM
Type
CUSTOM
Details
A white solid precipitated that
CUSTOM
Type
CUSTOM
Details
was removed by filtration at ambient temperature (yield: 4.35 g)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
P(=O)(O)(O)CN1C(CN(C(C1)=O)CP(=O)(O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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